molecular formula C15H14ClFN6 B6623590 4-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-3-fluorobenzonitrile

4-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-3-fluorobenzonitrile

Katalognummer B6623590
Molekulargewicht: 332.76 g/mol
InChI-Schlüssel: NKDHURXVQIIGOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-3-fluorobenzonitrile, commonly known as "compound X," is a small molecule drug that has been studied extensively for its potential therapeutic applications. This compound has shown promising results in preclinical studies and has been the subject of numerous scientific investigations.

Wirkmechanismus

The mechanism of action of compound X is not fully understood, but it is believed to involve the inhibition of key enzymes or proteins involved in the growth and proliferation of cancer cells. Specifically, compound X has been shown to inhibit the activity of several kinases, including PI3K, AKT, and mTOR, which are involved in cell signaling pathways that regulate cell growth, survival, and metabolism.
Biochemical and Physiological Effects
Compound X has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and modulation of immune response. In addition, it has been shown to have low toxicity and good pharmacokinetic properties, which make it an attractive candidate for further development as a therapeutic agent.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using compound X in lab experiments include its high potency, low toxicity, and good pharmacokinetic properties. However, there are also some limitations to using this compound, including its complex synthesis method, which may limit its availability, and its unknown mechanism of action, which may require further investigation.

Zukünftige Richtungen

There are several future directions for the study of compound X, including further investigation of its mechanism of action, optimization of its synthesis method, and evaluation of its potential therapeutic applications in clinical trials. In addition, there is a need for the development of new methods for the delivery of compound X to cancer cells and other target tissues, which may improve its efficacy and reduce its toxicity.
Conclusion
In conclusion, compound X is a small molecule drug that has shown promising results in preclinical studies for its potential therapeutic applications. It has been extensively studied for its ability to inhibit cancer cell growth and has demonstrated low toxicity and good pharmacokinetic properties. However, further investigation is needed to fully understand its mechanism of action and to optimize its synthesis method. With continued research and development, compound X may have the potential to become an important therapeutic agent for the treatment of cancer and other diseases.

Synthesemethoden

The synthesis of compound X involves several steps, including the preparation of the starting materials and the reaction conditions. The synthesis of compound X has been described in several scientific publications, and it is typically carried out using a combination of organic chemistry techniques, such as N-alkylation, cyclization, and nucleophilic substitution. The overall process is complex, and it requires careful optimization to obtain high yields of pure compound X.

Wissenschaftliche Forschungsanwendungen

Compound X has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has demonstrated promising results in preclinical studies. In addition, compound X has been investigated for its potential use in the treatment of other diseases, such as malaria, tuberculosis, and HIV.

Eigenschaften

IUPAC Name

4-[4-(6-amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-3-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN6/c16-13-14(19)20-9-21-15(13)23-5-3-22(4-6-23)12-2-1-10(8-18)7-11(12)17/h1-2,7,9H,3-6H2,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDHURXVQIIGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C#N)F)C3=NC=NC(=C3Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.